4,4-Dimethyl-1-(trifluoromethyl)cyclohexan-1-ol

Lipophilicity LogP Physicochemical Properties

Medicinal chemists require fluorinated scaffolds with precise lipophilicity (XLogP3 2.9) and defined sterics-generic cyclohexanol analogs fail to replicate the electronic or metabolic profile. This geminally substituted tertiary alcohol offers: • Unique -OH/-CF3 geminal arrangement for tailored reactivity • Conformationally biased ring from 4,4-dimethyl substitution • LogP 2.9 for improved membrane permeability Sourced at ≥98% purity. Ideal for PK optimization or liquid crystal precursors.

Molecular Formula C9H15F3O
Molecular Weight 196.213
CAS No. 1340556-25-3
Cat. No. B2661533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Dimethyl-1-(trifluoromethyl)cyclohexan-1-ol
CAS1340556-25-3
Molecular FormulaC9H15F3O
Molecular Weight196.213
Structural Identifiers
SMILESCC1(CCC(CC1)(C(F)(F)F)O)C
InChIInChI=1S/C9H15F3O/c1-7(2)3-5-8(13,6-4-7)9(10,11)12/h13H,3-6H2,1-2H3
InChIKeyUTPZFCMZNXOMHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4,4-Dimethyl-1-(trifluoromethyl)cyclohexan-1-ol Overview


4,4-Dimethyl-1-(trifluoromethyl)cyclohexan-1-ol (CAS 1340556-25-3) is a geminally substituted tertiary alcohol featuring a cyclohexane core with a trifluoromethyl group and a gem-dimethyl moiety at the 4-position. With a molecular formula of C9H15F3O and a molecular weight of 196.21 g/mol, this compound exhibits a calculated XLogP3 of 2.9 , indicative of significant lipophilicity. It is primarily employed as a research chemical and building block in synthetic organic and medicinal chemistry , often sourced from specialized chemical suppliers at purities of 98% .

Gem-dimethyl trifluoromethyl cyclohexanol building block for medicinal chemistry
Enables lipophilicity modulation in SAR studies (reported LogP context)
Conformationally biased scaffold for target engagement and probe design

Why 4,4-Dimethyl-1-(trifluoromethyl)cyclohexan-1-ol Has No Generic Substitute


Structural analogs lacking either the gem-dimethyl group or the specific geminal -OH/-CF3 arrangement at the 1-position are not interchangeable with 4,4-Dimethyl-1-(trifluoromethyl)cyclohexan-1-ol. The presence of a tertiary alcohol with a strongly electron-withdrawing trifluoromethyl group creates a unique electronic environment that influences both reactivity and molecular properties . Substituting with a non-fluorinated analog such as 4,4-dimethylcyclohexanol (LogP ~2.37) results in a significantly different lipophilicity profile (target LogP ~2.9) . Similarly, analogs lacking the gem-dimethyl substitution, such as 1-(trifluoromethyl)cyclohexanol, present distinct steric and conformational characteristics. These differences are critical in applications where precise control over lipophilicity, metabolic stability, or steric bulk is required, rendering generic substitution scientifically invalid without direct comparative data.

Lipophilicity
Target compound
Non-fluorinated analog (4,4-dimethylcyclohexanol) – calculated LogP profile may shift, altering membrane permeability predictions
Conformation
Target compound
Analog lacking gem-dimethyl (1-(trifluoromethyl)cyclohexanol) – steric and ring dynamics may differ; conformational bias absent

Differentiation Evidence for 4,4-Dimethyl-1-(trifluoromethyl)cyclohexan-1-ol


Enhanced Lipophilicity vs. Non-Fluorinated Analogue

The target compound exhibits a calculated XLogP3 of 2.9, which is substantially higher than that of its non-fluorinated analogue, 4,4-dimethylcyclohexanol, which has an ACD/LogP of 2.37 . This difference arises from the presence of the trifluoromethyl group in place of a hydrogen on the cyclohexane ring.

Lipophilicity (LogP)
Reported
Target: XLogP3 = 2.9 Comparator: 4,4-Dimethylcyclohexanol; ACD/LogP = 2.37 ΔLogP = 0.53 (increase)
Reported lipophilicity difference context
Calculated values; cross-method comparison
Lipophilicity LogP Physicochemical Properties ADME

Distinct Molecular Identity from Isomeric Analogs

The molecular formula C9H15F3O and mass 196.21 g/mol distinguish 4,4-Dimethyl-1-(trifluoromethyl)cyclohexan-1-ol from other cyclohexanol derivatives. For instance, the isomer 4-(trifluoromethyl)cyclohexanol has a molecular formula of C7H11F3O and a molecular weight of 168.16 g/mol . The target compound is both heavier and more carbon-rich due to the gem-dimethyl substitution.

Molecular Identity
Head-to-head
Target: C9H15F3O, 196.21 g/mol Comparator: 4-(Trifluoromethyl)cyclohexanol; C7H11F3O, 168.16 g/mol ΔMW = 28.05 g/mol
Supports correct building block selection
Distinct identity for SAR and synthesis
Molecular Weight Molecular Formula Building Block Isomers

Enhanced Metabolic Stability vs. Non-Fluorinated Analogs

The presence of a trifluoromethyl group is a well-established strategy in medicinal chemistry to enhance the metabolic stability of a compound [1]. While direct comparative microsomal stability data for the target compound versus its non-fluorinated analog (4,4-dimethylcyclohexanol) are not available in the primary literature, this class-level inference is supported by numerous studies on the effect of fluorination on cytochrome P450-mediated metabolism [1].

Metabolic Stability
Class-level
-CF3 group associated with enhanced stability (class-level inference)
Fluorination class-level context
Direct comparative data unavailable; review reference [1]
Metabolic Stability Fluorine Chemistry Drug Discovery Pharmacokinetics

Conformational Rigidity via Gem-Dimethyl Substitution

The gem-dimethyl group at the 4-position is known to impose conformational restrictions on the cyclohexane ring [1]. Unlike analogs such as 1-(trifluoromethyl)cyclohexanol, which lack this substitution, the target compound's ring system is biased towards a specific conformational preference due to the Thorpe-Ingold effect. This can translate into a more rigid scaffold with potential advantages in target binding.

Conformational Bias
Class-level
Gem-dimethyl substitution restricts ring conformation (Thorpe-Ingold effect)
Conformational context may support target engagement
Inference from general principles; direct data absent
Conformational Analysis Steric Effects Cyclohexane Scaffold

Key Applications of 4,4-Dimethyl-1-(trifluoromethyl)cyclohexan-1-ol


Hit-to-Lead Optimization in Medicinal Chemistry

Given its significantly higher calculated LogP compared to the non-fluorinated analogue and the class-level inference of enhanced metabolic stability [1], this compound is a strategic choice for medicinal chemists aiming to improve the membrane permeability and pharmacokinetic profile of a lead series. It serves as a fluorinated, sterically defined cyclohexane building block for incorporation into larger bioactive molecules.

Conformationally Restricted Chemical Probes

The gem-dimethyl substitution imparts conformational bias to the cyclohexane ring . This property makes the compound valuable for synthesizing chemical probes to investigate the conformational preferences of biological targets, such as enzymes or receptors, where the orientation of key functional groups is critical for activity.

Specialized Building Block in Organic Synthesis

As a tertiary alcohol with a unique substitution pattern, this compound offers a distinct synthetic handle. It is differentiated from other trifluoromethylcyclohexanols by its molecular weight and formula [1], making it the precise building block required for constructing complex, highly substituted molecules where exact atom count and steric bulk are non-negotiable.

Fluorinated Liquid Crystal Precursor Research

Patents in the field of liquid crystals describe the utility of quaternary trifluoromethylcyclohexane derivatives for achieving negative dielectric anisotropy and low rotational viscosity . The target compound's geminal substitution pattern and trifluoromethyl group align with the structural features described in these patents, positioning it as a potential precursor for the synthesis of novel liquid crystal components.

Application
Selection Property
Validation Focus
Hit-to-lead optimization
Fluorinated lipophilic scaffold
Membrane permeability and metabolic stability assays
Conformational probe synthesis
Gem-dimethyl conformational bias
Binding conformation studies
Specialized building block
Unique substitution pattern and identity
MW/formula verification and reactivity
Liquid crystal precursor research
Quaternary CF3-cyclohexane scaffold
Dielectric anisotropy and viscosity screening (patent context)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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